molecular formula C11H8BrN B1272053 4-Bromo-3-phenylpyridine CAS No. 440112-20-9

4-Bromo-3-phenylpyridine

Cat. No. B1272053
M. Wt: 234.09 g/mol
InChI Key: PJQXGXWAGCCGKK-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a phenyl group attached to the pyridine ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of 4-bromo-3-phenylpyridine-related compounds can be achieved through several methods. One approach involves the regioselective Suzuki cross-coupling reaction of 2,4-dibromopyridine with alkenyl(aryl) boronic acids, which allows for the introduction of carbon substituents at the 2-position of the pyridine ring, while retaining the bromine at the 4-position . Another method includes the self-condensation of 4-bromopyridine, which can lead to the formation of conjugated polymers with complex structures . Additionally, an improved synthesis of 4-bromo-2,2'-bipyridine has been reported, which is relevant for the synthesis of low-molecular-weight model compounds .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-phenylpyridine and its derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as space groups, lattice parameters, and molecular conformations . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with theoretical predictions, showing good agreement .

Chemical Reactions Analysis

4-Bromo-3-phenylpyridine can participate in a variety of chemical reactions. For instance, it can undergo cross-coupling reactions to form biaryls, which are important in the synthesis of antitumor antibiotics like streptonigrin and lavendamycin . The presence of the bromine atom makes it a versatile intermediate for further functionalization, as seen in the synthesis of copper(II) and oxido-vanadium(IV) complexes , and in the generation of pentasubstituted pyridines using halogen dance reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-phenylpyridine derivatives are influenced by their molecular structure. The vibrational spectra of these compounds have been studied using FTIR and FT-Raman spectroscopy, providing insights into their vibrational modes and the distribution of electron density across the molecule . Thermal analyses have revealed the decomposition stages of metal complexes derived from bromopyridine derivatives, which include ligand removal and thermal decomposition to metal oxides . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Bromo-3-phenylpyridine is used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which are characterized by their unique structural and thermal properties (Takjoo et al., 2013).

Cross-Coupling in Luminescent Compounds

  • It plays a role in Suzuki cross-coupling methodology for the in-situ elaboration of bromo-functionalized bis-terpyridyl iridium(III) complexes, contributing to their luminescent properties (Leslie et al., 2004).

Photophysical Properties and Redox Behavior

  • 4-Bromo-3-phenylpyridine derivatives are utilized in creating cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, exhibiting significant luminescence and redox characteristics (Neve et al., 1999).

Reactions with Potassium Amide

  • The compound demonstrates unique reactions when combined with potassium amide in liquid ammonia, leading to novel chemical structures (Streef et al., 1985).

Biomedical Applications

  • In the biomedical field, a chiral BODIPY-based fluorescent compound incorporating 4-Bromo-3-phenylpyridine shows promising antibacterial and antioxidant properties, indicating its potential in medical research (Alnoman et al., 2019).

Cross-Coupling with Heteroaromatic Halides

  • The compound is involved in the Pd(0)-catalyzed cross-coupling of pyridylmagnesium chlorides with iodobenzene or iodothiophene, essential for the synthesis of various phenyl- and thienylpyridines (Bonnet et al., 2002).

Fluorescent Chemosensors

  • 4-Bromo-3-phenylpyridine-based complexes are used in the development of fluorescent chemosensors for heavy metal ions, demonstrating its importance in environmental and analytical chemistry (Padilla-Tosta et al., 2001).

Safety And Hazards

The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQXGXWAGCCGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376593
Record name 4-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-phenylpyridine

CAS RN

440112-20-9
Record name 4-Bromo-3-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440112-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromopyridine hydrochloride (1-BA-2, 1 g, 5.14 mmol) was dissolved in 5.1 mL of THF and the resulting solution was cooled to −78° C. LDA (10.28 mL of a 1 M solution in THF) was added over 10 minutes and the reaction mixture became brown. After stirring for 30 minutes, ZnCl2 (10.3 mL of a 0.5 M solution in THF) was added over 10 minutes and the resulting mixture was stirred for 10 minutes and then allowed to warm to rt. Iodobenzene (0.229 mL, 2.06 mmol) and Pd(PPh3)4 (593 mg, 0.514 mmol) were added and the resulting mixture was stirred under reflux for 2 h. The reaction mixture was diluted with aqueous saturated ammonium chloride and extracted with ethyl acetate. The organic phase was dried over Na2SO4 and evaporated. The residue was purified by silica column (hexane:EtOAc) to give 4-bromo-3-phenylpyridine (2-BA-2, 741 mg, 62%); LCMS: 234.0 m/z (M+H)+.
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